molecular formula C19H25FN4O3 B12702067 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- CAS No. 183135-60-6

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B12702067
CAS No.: 183135-60-6
M. Wt: 376.4 g/mol
InChI Key: ATSNBKVIGTXETC-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and carboxylation. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- include other naphthyridine derivatives with varying substituents. Examples include:

  • 1,8-Naphthyridine-3-carboxylic acid derivatives with different alkyl or aryl groups.
  • Fluoroquinolones, which are structurally related and have similar biological activities.

Uniqueness

The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents and their influence on its chemical and biological properties

Properties

CAS No.

183135-60-6

Molecular Formula

C19H25FN4O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-tert-butyl-7-(3-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H25FN4O3/c1-5-11-9-23(7-6-21-11)17-14(20)8-12-15(25)13(18(26)27)10-24(16(12)22-17)19(2,3)4/h8,10-11,21H,5-7,9H2,1-4H3,(H,26,27)

InChI Key

ATSNBKVIGTXETC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F

Origin of Product

United States

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